molecular formula C16H15BrN6O2 B2453662 5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide CAS No. 1021248-99-6

5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2453662
CAS No.: 1021248-99-6
M. Wt: 403.24
InChI Key: SVVANNVXBHQPGJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.24. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c17-12-5-4-11(25-12)16(24)20-10-9-19-14-6-7-15(23-22-14)21-13-3-1-2-8-18-13/h1-8H,9-10H2,(H,19,22)(H,20,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVANNVXBHQPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide, with the CAS number 1021248-99-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C16_{16}H15_{15}BrN6_6O2_2
  • Molecular Weight : 403.23 g/mol
  • Structure : The compound contains a furan ring, a pyridazine moiety, and a bromine substituent, contributing to its biological properties.

Research indicates that compounds similar to this compound often interact with specific biological targets, such as kinases and enzymes involved in inflammatory pathways. For instance, studies on pyridazine derivatives have shown their ability to inhibit IKKβ, an important regulator in the NF-kB signaling pathway, which is crucial for inflammatory responses .

Biological Activity

  • Anticancer Activity :
    • In vitro studies have demonstrated that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast and lung cancer cells .
    • A recent study highlighted the structure-activity relationship (SAR), indicating that modifications at the pyridazine ring can enhance anticancer potency .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, some derivatives exhibited significant inhibition of TNF-alpha production in THP-1 cells, suggesting potential therapeutic applications in chronic inflammatory diseases .
    • The anti-inflammatory activity has been linked to the inhibition of COX enzymes, particularly COX-2, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
      Bacterial StrainMIC (µM)
      E. coli50
      S. aureus75
      S. agalactiae100

Case Studies

Several research studies have focused on the biological evaluation of pyridazine derivatives:

  • Study on IKKβ Inhibition :
    • A study demonstrated the efficacy of novel pyridazine derivatives as IKKβ inhibitors. The optimized compounds showed enhanced selectivity and potency compared to existing drugs .
  • Anti-inflammatory Evaluation :
    • In vivo models assessing carrageenan-induced paw edema revealed that certain derivatives provided significant reduction in inflammation compared to control groups treated with standard NSAIDs .
  • Cytotoxicity Assays :
    • A series of cytotoxicity assays conducted on various cancer cell lines indicated that modifications to the furan and pyridazine components could lead to increased apoptotic effects in tumor cells .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 5-bromo-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanisms of action often involve modulation of signaling pathways related to cell cycle regulation and apoptosis induction.

Case Study: In Vitro Anticancer Activity
A study demonstrated that related furan derivatives inhibited cell growth in A431 vulvar epidermal carcinoma cells, with IC50 values in the low micromolar range, indicating potent activity against cancer cells.

Case Study: In Vivo Anticancer Efficacy
In animal models, treatment with pyridazine-based compounds resulted in significantly reduced tumor sizes compared to control groups, suggesting therapeutic potential in oncology.

Antimicrobial Applications

The structural features of this compound may also confer antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial strains.

Case Study: Antibacterial Activity
Research has indicated that furan-containing compounds exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting protein synthesis. For instance, derivatives of this compound have been tested against various Gram-positive and Gram-negative bacteria with promising results .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer metabolism and proliferation. One notable example is its potential role as an inhibitor of BCR-ABL kinase, which is crucial in treating certain types of leukemia.

Case Study: Enzyme Inhibition Studies
Studies have shown that related compounds effectively inhibit BCR-ABL kinase activity, leading to decreased proliferation of leukemia cells. This suggests that this compound could also possess similar inhibitory effects .

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance SNAr reactivity but may require purification to remove side products.
  • Temperature : Higher temperatures (>80°C) accelerate coupling but risk decomposition of the bromo-furan group.
  • Yield Optimization : Yields range from 40–60% depending on stoichiometric ratios; excess pyridazine amine (1.5 eq) improves conversion .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to kinase targets?

Answer:
Computational methods like molecular docking (AutoDock Vina) and MD simulations (GROMACS) are critical for rational design:

Target Selection : Identify kinases (e.g., JAK2, EGFR) with structural homology to the compound’s pyridazine-furan scaffold using databases like PDB or AlphaFold .

Docking Studies :

  • Binding Pockets : The bromo-furan group shows hydrophobic interactions with kinase ATP-binding pockets, while the pyridazine ring forms hydrogen bonds with conserved residues (e.g., Glu883 in EGFR) .
  • Free Energy Calculations : MM-PBSA analysis predicts ΔG values; modifications to the ethylamino linker (e.g., lengthening) may improve binding by reducing steric clashes .

Q. Data Contradiction Resolution :

  • If experimental IC₅₀ values conflict with docking scores (e.g., poor activity despite favorable ΔG), assess solvation effects or off-target interactions using umbrella sampling or metadynamics .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%); retention time ~12–14 min under 1 mL/min flow .
  • NMR : Key signals include:
    • ¹H NMR (DMSO-d₆) : δ 8.3–8.5 ppm (pyridazine NH), δ 7.2–7.4 ppm (furan protons), δ 3.4–3.6 ppm (ethylamino CH₂) .
    • ¹³C NMR : Confirm bromo-furan substitution via C-Br coupling (~110 ppm) .
  • HRMS : Expected [M+H]⁺ varies by ~0.5 Da depending on isotopic bromine distribution .

Advanced: How can statistical design of experiments (DoE) improve reaction optimization for scale-up synthesis?

Answer:
Employ a Box-Behnken or Central Composite Design to minimize trials while maximizing data robustness:

Variables : Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).

Response Surface Modeling : Predict optimal conditions (e.g., 75°C, 10 mol% Pd(OAc)₂, DMF:H₂O 9:1) for Suzuki-Miyaura cross-coupling steps .

Validation : Confirm reproducibility (n=3) with ANOVA (p < 0.05); R² > 0.9 indicates model reliability.

Q. Example Table :

VariableLow (-1)High (+1)Optimal
X₁ (°C)609075
X₂ (mol%)51510
X₃ (DMF%)8010090

Reference : .

Advanced: How to resolve contradictions in observed vs. predicted pharmacological activity (e.g., off-target effects)?

Answer:

Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Example: Unanticipated inhibition of CDK2 due to pyridazine’s planar geometry .

Structural Analysis : Compare X-ray co-crystal structures (if available) with docking poses to identify mismatched binding modes.

SAR Studies : Systematically modify substituents (e.g., replacing bromo with chloro) to isolate structure-activity relationships.

Q. Case Study :

  • Hypothesis : Bromine’s steric bulk may hinder target engagement.
  • Test : Synthesize and compare 5-chloro analog; if activity improves, validate via SPR (surface plasmon resonance) .

Basic: What strategies mitigate degradation during storage or biological assays?

Answer:

  • Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation of the bromo-furan group.
  • Buffer Conditions : Avoid high pH (>8.0) to prevent hydrolysis of the carboxamide bond. Use PBS (pH 7.4) with 0.1% BSA for in vitro assays .
  • Stability Monitoring : Track degradation via UPLC-MS every 24 hours; half-life >72 h under optimal conditions .

Advanced: How to leverage cryo-EM or X-ray crystallography for elucidating binding modes in complex matrices?

Answer:

Crystallization Screening : Use 96-well sitting-drop plates with PEG/Ion screens. The compound’s low solubility (<1 mg/mL) necessitates additives (e.g., 5% glycerol) .

Data Collection : At synchrotron facilities (e.g., APS), collect high-resolution (<2.0 Å) data; SHELX software refines structures with R-factors <0.2 .

Cryo-EM : For flexible targets (e.g., membrane proteins), use 300 kV microscopes (e.g., Titan Krios) with 3D classification to resolve ligand density maps .

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